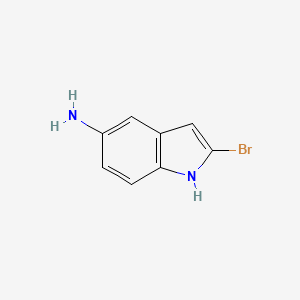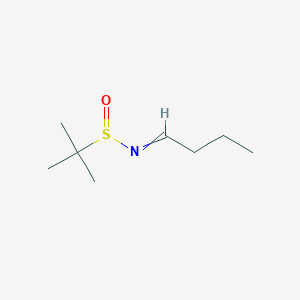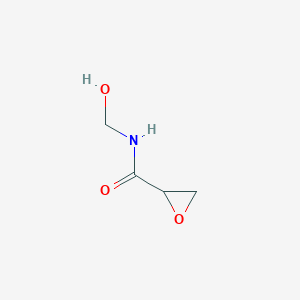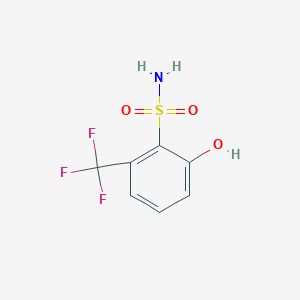
(4-Fluoro-6-methylpyridin-3-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-6-methylpyridin-3-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, featuring a boronic acid group attached to the 3-position of the pyridine ring, with a fluorine atom at the 4-position and a methyl group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-methylpyridin-3-YL)boronic acid typically involves the borylation of halopyridines. One common method is the palladium-catalyzed cross-coupling of 4-fluoro-6-methylpyridine with a diboron reagent under mild conditions. This reaction often employs a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods ensure high yields and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Fluoro-6-methylpyridin-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridines.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-6-methylpyridin-3-YL)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The primary mechanism of action for (4-Fluoro-6-methylpyridin-3-YL)boronic acid involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form a new carbon-carbon bond, completing the catalytic cycle .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 6-Methylpyridin-3-YLboronic acid
Comparison: (4-Fluoro-6-methylpyridin-3-YL)boronic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This structural feature imparts distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions. Compared to phenylboronic acid, it offers enhanced reactivity and specificity in forming biaryl compounds .
Eigenschaften
Molekularformel |
C6H7BFNO2 |
|---|---|
Molekulargewicht |
154.94 g/mol |
IUPAC-Name |
(4-fluoro-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3,10-11H,1H3 |
InChI-Schlüssel |
ACLRNZXCTLJSIJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(N=C1)C)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)







